molecular formula C16H21N5O3 B3008438 1-(4-(5-(5-Ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-2-methoxyethanone CAS No. 1235637-31-6

1-(4-(5-(5-Ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-2-methoxyethanone

Cat. No. B3008438
CAS RN: 1235637-31-6
M. Wt: 331.376
InChI Key: MWPMMNOHMOOALD-UHFFFAOYSA-N
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Description

1-(4-(5-(5-Ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-2-methoxyethanone is a useful research compound. Its molecular formula is C16H21N5O3 and its molecular weight is 331.376. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

1-(4-(5-(5-Ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-2-methoxyethanone is involved in diverse synthetic pathways, offering insights into its chemical reactivity and potential applications in developing novel compounds. For example, the compound's oxadiazole core is instrumental in synthesizing various derivatives with potential antimicrobial activities. The structural diversity achieved through the manipulation of this core underlines its significance in medicinal chemistry, as demonstrated by Patel et al. (2011) in their synthesis of pyridine derivatives with antimicrobial properties Patel,S.N.Agravat,FaiyazalamM.Shaikh,2011Patel, S. N. Agravat, Faiyazalam M. Shaikh, 2011.

Antimicrobial Activities

The antimicrobial potential of compounds derived from 1-(4-(5-(5-Ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-2-methoxyethanone is a significant area of interest. Studies have shown that modifications of the oxadiazole and piperazine moieties can lead to compounds with considerable antimicrobial efficacy. Bektaş et al. (2010) synthesized triazole derivatives exhibiting good to moderate activities against various microorganisms, suggesting the chemical backbone's utility in developing new antimicrobial agents Bektas\c,H.etal.,2010Bektaş, H. et al., 2010Bektas\c​,H.etal.,2010.

Crystal Structure and DFT Studies

The investigation into the crystal structure and theoretical studies of derivatives of 1-(4-(5-(5-Ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-2-methoxyethanone helps in understanding the molecular interactions and stability of these compounds. Kumara et al. (2017) synthesized novel oxadiazol-piperazine derivatives, confirming their structures through crystallographic methods and further analyzing them via DFT calculations to explore their electronic properties and reactivity patterns Kumara,K.etal.,2017Kumara, K. et al., 2017.

Antioxidant Activity

Derivatives of 1-(4-(5-(5-Ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-2-methoxyethanone have been evaluated for their antioxidant activity, an essential property for compounds that could mitigate oxidative stress-related diseases. Mallesha et al. (2014) explored the antioxidant potential of oxadiazole-piperazine derivatives, identifying compounds with significant free radical scavenging activity, which highlights the therapeutic potential of these molecules in combating oxidative stress Mallesha,L.etal.,2014Mallesha, L. et al., 2014.

properties

IUPAC Name

1-[4-[5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]-2-methoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O3/c1-3-14-18-16(19-24-14)12-4-5-13(17-10-12)20-6-8-21(9-7-20)15(22)11-23-2/h4-5,10H,3,6-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWPMMNOHMOOALD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)C2=CN=C(C=C2)N3CCN(CC3)C(=O)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(5-(5-Ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-2-methoxyethanone

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